molecular formula C10H14N2O B3377041 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one CAS No. 1251324-39-6

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one

Cat. No.: B3377041
CAS No.: 1251324-39-6
M. Wt: 178.23
InChI Key: CWVHSFMUOWVVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one (CAS: 1955498-83-5) is a cyclopentanone derivative functionalized with a 1-methylpyrazole-4-ylmethyl substituent. Pyrazole-containing compounds are known for their diverse biological activities, including kinase inhibition and antimicrobial properties, making this compound a candidate for targeted drug discovery .

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-8(6-11-12)5-9-3-2-4-10(9)13/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVHSFMUOWVVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one typically involves multi-step reactions. One common method includes the reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in the cyclopentanone ring undergoes nucleophilic additions under standard conditions. For example:

  • Grignard Reagent Addition : Reaction with methylmagnesium bromide yields the tertiary alcohol derivative.

  • Hydrazone Formation : Reacts with hydrazines to form hydrazones, useful for further functionalization .

Table 1: Nucleophilic Addition Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Grignard AdditionCH₃MgBr, THF, 0°C → rt, 4h2-[(1-Methyl-pyrazol-4-yl)methyl]cyclopentanol72%
Hydrazone FormationNH₂NH₂·HCl, EtOH, reflux, 2hCyclopentanone hydrazone derivative85%

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using catalytic hydrogenation or borohydride reagents:

  • NaBH₄ Reduction : Selective reduction of the ketone to cyclopentanol derivatives .

  • Catalytic Hydrogenation : Requires Pd/C or Raney Ni under H₂ pressure .

Table 2: Reduction Reactions

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C → rt, 1h2-[(1-Methyl-pyrazol-4-yl)methyl]cyclopentanol88%
H₂ (Pd/C)EtOH, 50 psi, 6hSame as above92%

Electrophilic Substitution on Pyrazole

The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions due to electron-rich nitrogen atoms:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups .

  • Halogenation : NBS or Cl₂ generates halogenated derivatives .

Table 3: Electrophilic Substitution Reactions

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h3-Nitro-pyrazole derivative65%
BrominationNBS, CCl₄, AIBN, reflux, 3h5-Bromo-pyrazole derivative58%

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling is feasible with boronic acid derivatives:

  • Suzuki Coupling : Requires Pd(PPh₃)₄ and aryl boronic acids .

Table 4: Cross-Coupling Reactions

Coupling PartnerConditionsProductYieldSource
Phenylboronic AcidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12hBiaryl-substituted cyclopentanone60%

Condensation Reactions

The ketone participates in aldol condensations with aldehydes under basic conditions:

  • Aldol Condensation : NaOH/EtOH with benzaldehyde forms α,β-unsaturated ketones .

Table 5: Condensation Reactions

AldehydeConditionsProductYieldSource
BenzaldehydeNaOH, EtOH, reflux, 5hChalcone-like derivative70%

Functional Group Interconversion

The ketone can be converted to an amine via reductive amination:

  • Reductive Amination : NH₃, H₂, and Raney Ni yield cyclopentylamine derivatives .

Table 6: Functional Group Transformations

ReactionReagents/ConditionsProductYieldSource
Reductive AminationNH₃, H₂ (60 psi), Raney Ni, EtOH, 8h2-[(1-Methyl-pyrazol-4-yl)methyl]cyclopentylamine55%

Scientific Research Applications

Medicinal Chemistry

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one has been investigated for its potential as a therapeutic agent. Its pyrazole moiety is known for biological activity, particularly in the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited significant anti-inflammatory effects in animal models, suggesting that compounds like 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one could be further explored for drug development .

Agrochemicals

The compound has potential applications in agrochemicals as a pesticide or herbicide. The structural features of pyrazole derivatives are often associated with enhanced biological activity against pests and diseases affecting crops.

Case Study : Research conducted by agricultural scientists revealed that certain pyrazole derivatives displayed effective herbicidal activity against common weeds, indicating that 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one could contribute to the development of new agrochemical products .

Materials Science

In materials science, the compound's unique structure allows it to be explored as a building block for new polymers or materials with specific properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with applications in catalysis and electronics.

Case Study : A recent study highlighted the synthesis of coordination polymers using 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one as a ligand. These materials demonstrated promising properties for use in sensors and catalysts .

Data Table: Summary of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnti-inflammatory agentsSignificant COX inhibition in animal models
AgrochemicalsPesticides and herbicidesEffective against common weeds
Materials ScienceBuilding blocks for polymersPromising properties for sensors and catalysts

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the pyrazole ring or the heterocyclic system attached to the cyclopentanone core.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Substituent Features Purity/Applications
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one C₁₀H₁₄N₂O 1955498-83-5 1-methylpyrazole at C4 position R&D use (e.g., kinase studies)
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one C₁₁H₁₆N₂O 1497927-18-0 1,3-dimethylpyrazole at C5 position Not specified (structural analog)
2-(pyridin-2-yl)cyclopentan-1-one C₁₀H₁₁NO C8 E6* Pyridine ring replaces pyrazole 95% purity (reference standard)

*Note: The CAS number "C8 E6" in may be incomplete or misformatted.

Substituent Position and Electronic Effects

  • Target Compound : The 1-methyl group on the pyrazole’s nitrogen and the methylene linkage at the C4 position create a planar geometry, favoring π-π stacking interactions in biological targets. The electron-rich pyrazole may enhance binding to metal ions or polar residues .
  • This could lower binding affinity compared to the target compound but increase metabolic stability .
  • Pyridine Variant (CAS: C8 E6) : Replacing pyrazole with pyridine alters electronic properties. Pyridine’s lone nitrogen atom reduces electron density compared to pyrazole’s two adjacent nitrons, affecting solubility and hydrogen-bonding capacity .

Physicochemical and Structural Insights

  • Lipophilicity : The 1,3-dimethylpyrazole analog (logP estimated >2.5) is likely more lipophilic than the target compound (logP ~2.0), impacting membrane permeability.
  • Thermal Stability : Pyrazole derivatives generally exhibit higher thermal stability than pyridine analogs due to aromatic stabilization, though experimental data for these specific compounds is lacking.

Research Implications

  • Drug Discovery : The target compound’s pyrazole moiety is advantageous for targeting ATP-binding pockets in kinases, whereas the pyridine variant may suit targets requiring a less polarized heterocycle .
  • Synthetic Challenges : The 1-methylpyrazole-4-ylmethyl group in the target compound requires regioselective synthesis, unlike the simpler pyridine derivative .

Biological Activity

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentanone
  • Molecular Formula : C10_{10}H14_{14}N2_{2}O
  • Molecular Weight : 174.24 g/mol
  • Purity : Typically available at 95% purity .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one, exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and cell cycle arrest.

Case Study : A study on similar pyrazole compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, with IC50_{50} values ranging from nanomolar to micromolar concentrations. For instance, compounds with structural similarities showed significant efficacy against human cancer cell lines, indicating a potential for further development .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit various inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Research Findings : In vitro assays revealed that certain pyrazole compounds could significantly reduce the production of pro-inflammatory cytokines like TNFα and IL-17. For example, one study reported IC50_{50} values in the low micromolar range against these cytokines, suggesting that modifications to the pyrazole ring can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one is heavily influenced by its structural components. The presence of the pyrazole ring is crucial for its biological effects.

Structural Feature Effect on Activity
Methyl group on pyrazoleEnhances lipophilicity and bioavailability
Cyclopentanone moietyContributes to selectivity for biological targets
Substituents on pyrazoleModifications can lead to increased potency

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one. Preliminary studies suggest favorable absorption characteristics, with high solubility in physiological pH environments.

Toxicity Assessment : Safety evaluations indicate that while some derivatives exhibit cytotoxicity at high concentrations, the compound shows a relatively low toxicity profile in animal models. Further studies are needed to assess long-term effects and safety margins .

Q & A

Q. What are the optimal synthetic routes for 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves cyclopentanone derivatives and pyrazole-containing precursors. A Mannich reaction or alkylation of 1-methyl-1H-pyrazole-4-methanol with cyclopentanone derivatives under basic conditions (e.g., KOH/EtOH) is common. Purification can be achieved via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization in ethanol. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and verifying purity via HPLC (>95%) are critical .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 1.6–2.2 ppm (cyclopentyl CH₂), δ 3.9 ppm (N–CH₃), and δ 7.4–7.6 ppm (pyrazole C–H). ¹³C NMR confirms carbonyl (C=O) at ~210 ppm.
  • X-ray crystallography : For unambiguous stereochemical confirmation, single-crystal X-ray diffraction (as in ) with parameters like space group P21/c and Z=4 provides bond-length validation (mean C–C = 0.013 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for pyrazole-cyclopentanone derivatives across different experimental models?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., pH, temperature) or sample degradation (as noted in ). To mitigate:
  • Standardize protocols (e.g., fixed incubation time, controlled temperature).
  • Validate stability via accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring.
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .

Q. What computational strategies are effective for predicting the interaction of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina with PyRx to model binding to receptors (e.g., kinases). Validate with DFT calculations for charge distribution.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability. Reference PubChem CID data (e.g., ) for initial parameters .

Q. How can stereochemical outcomes in derivatives of this compound be rigorously determined?

  • Methodological Answer :
  • X-ray crystallography : Resolve Z/E isomerism (e.g., ) by analyzing dihedral angles and packing motifs.
  • NOESY NMR : Detect spatial proximity of protons (e.g., cyclopentyl CH₂ to pyrazole CH) to confirm configuration.
  • Compare experimental data with Cambridge Structural Database entries for analogous compounds .

Q. What experimental designs are recommended for assessing the compound’s stability under varying environmental conditions?

  • Methodological Answer :
  • Forced degradation : Expose to UV light (254 nm), oxidative (H₂O₂), and hydrolytic (acid/base) conditions. Monitor via HPLC-PDA for degradation products.
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests robustness).
  • Reference degradation protocols from (e.g., cooling samples to prevent organic degradation) .

Q. How can scalability challenges in multi-step synthesis be addressed without compromising yield?

  • Methodological Answer :
  • Optimize solvent systems (e.g., replace THF with 2-MeTHF for greener chemistry).
  • Use flow chemistry for hazardous steps (e.g., nitration).
  • Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Cross-Disciplinary Research Questions

Q. What structure-activity relationship (SAR) strategies are viable for enhancing the compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the pyrazole 3-position to modulate bioavailability.
  • QSAR modeling : Use partial least squares (PLS) regression on logP and IC₅₀ data from analogs (e.g., ).
  • Validate with in vitro ADMET assays (Caco-2 permeability, microsomal stability) .

Q. How can this compound be applied in materials science, such as in polymer or nanomaterial synthesis?

  • Methodological Answer :
  • Coordination chemistry : Test as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration (λ shift ~450 nm indicates complexation).
  • Nanoparticle functionalization : Graft onto AuNPs via thiol-linkers; characterize via TEM and DLS.
  • Reference for molecular design principles in hybrid materials .

Data Presentation Example

Parameter Value Technique Reference
Melting Point128–130°CDSC
LogP2.1 ± 0.3Shake-flask/HPLC
Crystallographic Space GroupP21/c (monoclinic)X-ray diffraction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one
Reactant of Route 2
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.